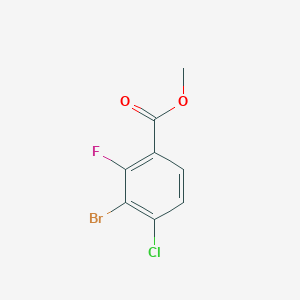

Methyl 3-bromo-4-chloro-2-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

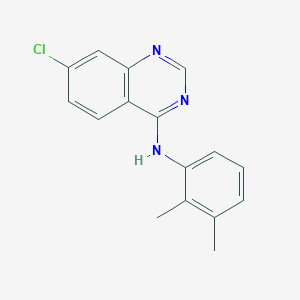

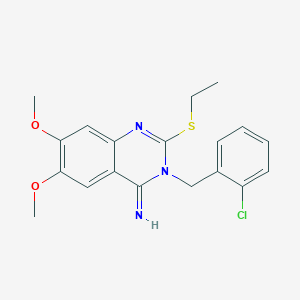

Methyl 3-bromo-4-chloro-2-fluorobenzoate, also known as 3-Bromo-4-chloro-2-fluorobenzoic acid methyl ester, is a chemical compound that is used in various scientific and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, dichloromethane, and acetone. It is also used as a building block in the synthesis of organic compounds. This compound has a wide range of applications in the fields of medicine, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Differential Reactivity and Enzymatic Processing

A study on [p-(halomethyl)benzoyl]formates, including analogues with halogen substitutions similar to those in Methyl 3-bromo-4-chloro-2-fluorobenzoate, revealed variations in reactivity when processed by benzoylformate decarboxylase. This enzyme can handle such substrates differently, ranging from normal processing to acting as competitive inhibitors, depending on the halogen present. The study suggests that the nature of the halogen affects the substrate's enzymatic fate, indicating potential applications in enzymatic synthesis and inhibitor design (Reynolds et al., 1988).

Structure–Property Relationships in Thermochemistry

Research into the thermochemical properties of halogen-substituted benzoic acids, including those structurally related to Methyl 3-bromo-4-chloro-2-fluorobenzoate, provides valuable insights into energetic relationships. This knowledge is crucial for understanding the stability, reactivity, and potential applications of such compounds in materials science and environmental chemistry (Zherikova & Verevkin, 2019).

Reductive Dechlorination and Dehalogenation Studies

Investigations on the reductive dechlorination of halobenzoates by microbial organisms offer a glimpse into the biodegradability and environmental fate of complex organic compounds. Such studies can inform the development of bioremediation strategies for halogenated organic pollutants and the synthesis of environmentally benign compounds (van den Tweel, Kok, & de Bont, 1987).

Ionic Liquids and Corrosion Inhibition

The synthesis and application of halogen-containing ionic liquids for corrosion inhibition on metal surfaces highlight the potential of Methyl 3-bromo-4-chloro-2-fluorobenzoate derivatives in materials protection. Such compounds could be explored for their effectiveness in protecting metals against corrosion, offering insights into the design of new corrosion inhibitors (Bhaskaran et al., 2019).

Novel Syntheses and Catalysis

Research on the novel synthesis of benzoxazines demonstrates the utility of halogenated benzoates in facilitating unique organic reactions. This area of study suggests applications in the synthesis of complex organic molecules and the development of new catalytic processes (Kudo, Furuta, & Sato, 1996).

Propiedades

IUPAC Name |

methyl 3-bromo-4-chloro-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLEYOIBDTZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-chloro-2-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

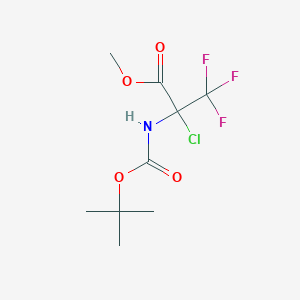

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)

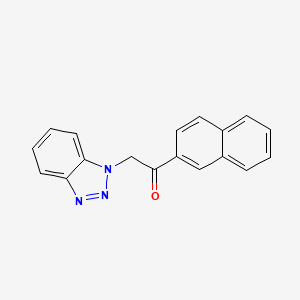

![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)

![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)